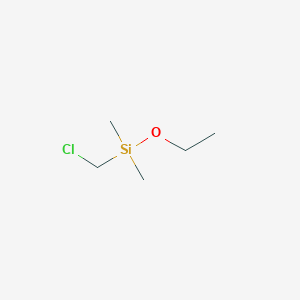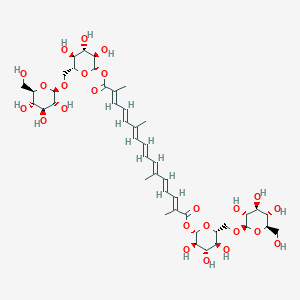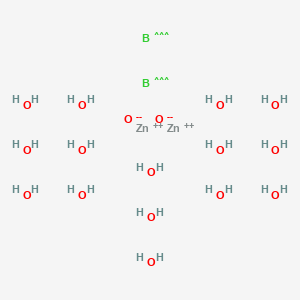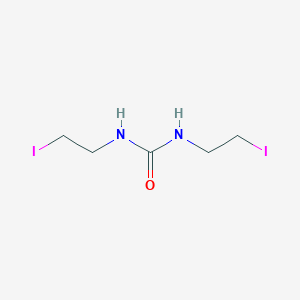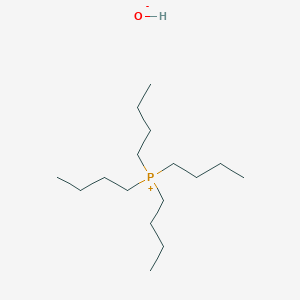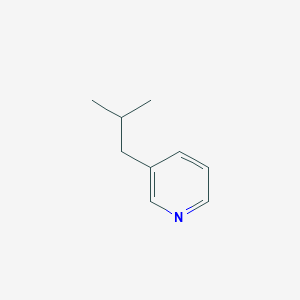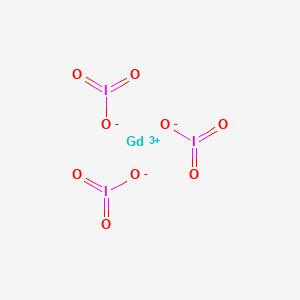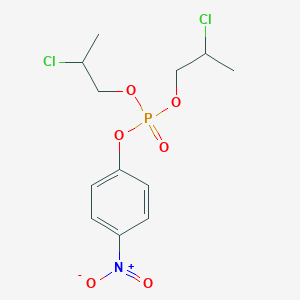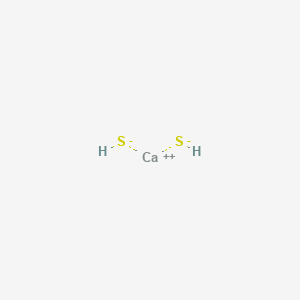
Calcium di(hydrogensulphide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium di(hydrogensulphide) is a chemical compound with the formula Ca(HS)2. It is a colorless and odorless gas that is soluble in water. Calcium di(hydrogensulphide) has been of interest to researchers due to its potential applications in various fields such as biomedical research, environmental science, and material science.
Mécanisme D'action
The exact mechanism of action of calcium di(hydrogensulphide) is not fully understood. However, it is believed to act by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator that relaxes blood vessels and improves blood flow. Calcium di(hydrogensulphide) may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Calcium di(hydrogensulphide) has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Improving blood flow and reducing blood pressure
- Reducing inflammation
- Protecting against oxidative stress
- Improving glucose metabolism
- Enhancing cognitive function
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using calcium di(hydrogensulphide) in lab experiments is its high solubility in water, which makes it easy to administer to animals or cells. It is also relatively stable and non-toxic at low concentrations. However, its high reactivity with other chemicals and sensitivity to light and heat can make it difficult to work with.
Orientations Futures
There are several future directions for research on calcium di(hydrogensulphide). These include:
- Investigating its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and Alzheimer's disease
- Studying its effects on other physiological systems, such as the immune system and the nervous system
- Developing new methods for synthesizing and purifying the compound
- Exploring its potential applications in material science, such as in the production of semiconductors and catalysts.
Méthodes De Synthèse
Calcium di(hydrogensulphide) can be synthesized by reacting calcium hydride (CaH2) with hydrogen sulphide (H2S) gas. The reaction takes place at high pressure and high temperature, typically in the range of 200-300 °C and 50-100 atm. The resulting product is a white solid that can be purified by sublimation.
Applications De Recherche Scientifique
Calcium di(hydrogensulphide) has shown potential for use in biomedical research as a vasodilator and anti-inflammatory agent. It has been shown to improve blood flow and reduce inflammation in animal models of various diseases, including hypertension, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
12133-28-7 |
|---|---|
Nom du produit |
Calcium di(hydrogensulphide) |
Formule moléculaire |
Ca(HS)2 CaH2S2 |
Poids moléculaire |
106.2 g/mol |
Nom IUPAC |
calcium;sulfanide |
InChI |
InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |
Clé InChI |
YAECNLICDQSIKA-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].[Ca+2] |
SMILES canonique |
[SH-].[SH-].[Ca+2] |
Autres numéros CAS |
12133-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




